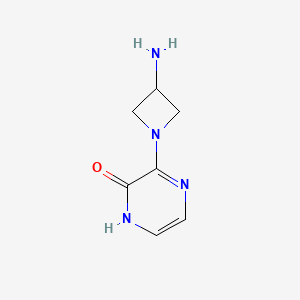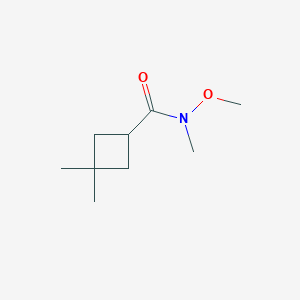
5-(2-méthoxyphényl)-4-(chlorométhyl)isoxazole
Vue d'ensemble
Description
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a 2-methoxyphenyl group attached to an isoxazole ring
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has focused on its potential use as a therapeutic agent, with studies examining its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-methoxyphenyl isocyanate, have been shown to interact with organic amines .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through carbamate bond mediated cappings . This interaction results in the formation of a chemically stable urea linkage, which can be employed for protection/deprotection of amino groups .
Biochemical Pathways
Based on the mode of action, it can be speculated that it may influence pathways involving organic amines and their protection/deprotection .
Result of Action
Based on the mode of action, it can be inferred that it may result in the protection/deprotection of amino groups .
Action Environment
It is known that the urea linkage formed by similar compounds is stable under acidic, alkaline, and aqueous conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole typically involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the desired isoxazole derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles or derivatives.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole is unique in its structure and properties, distinguishing it from other similar compounds. Some similar compounds include:
4-(Chloromethyl)benzoic acid: This compound shares the chloromethyl group but has a different aromatic ring and functional group.
4-(Chloromethyl)benzoyl chloride: Another related compound with a chloromethyl group, but with a benzoyl chloride moiety.
Benzene, 1-chloro-4-(chloromethyl)-: This compound features a chloromethyl group on a benzene ring, differing in the presence of the isoxazole ring.
These compounds, while similar in some aspects, have distinct chemical and biological properties that set them apart from 4-(Chloromethyl)-5-(2-methoxyphenyl)isoxazole.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-(2-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-8(6-12)7-13-15-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHINOLHVBRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)

![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)

![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)


![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)



